MI-3454 - 2134169-43-8

MI-3454

Catalog Number: EVT-2931228
CAS Number: 2134169-43-8
Molecular Formula: C32H35F3N8OS
Molecular Weight: 636.74
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MI-3454 (MI-3454) is a potent and orally bioavailable small molecule inhibitor specifically designed to disrupt the protein-protein interaction between menin and mixed lineage leukemia 1 (MLL1) protein. [, ] This interaction plays a critical role in the development and progression of acute leukemias characterized by translocations of the MLL1 gene or mutations in the nucleophosmin 1 (NPM1) gene. [, ] Therefore, MI-3454 is being investigated as a potential therapeutic agent for these types of leukemia.

Mechanism of Action

MI-3454 exerts its anti-leukemic effects by directly inhibiting the interaction between menin and MLL1. [, ] This interaction is essential for the aberrant transcriptional activity of MLL fusion proteins and the maintenance of oncogenic gene expression programs in MLL-rearranged and NPM1-mutated leukemias. [, , , ] By disrupting this interaction, MI-3454 leads to:

  • Downregulation of leukemia-driving genes: MI-3454 treatment results in the downregulation of key genes involved in leukemogenesis, including HOXA cluster genes and MEIS1. [, , ] These genes are often dysregulated in MLL-rearranged and NPM1-mutated leukemias and contribute to uncontrolled cell proliferation and survival.

  • Induction of differentiation: MI-3454 promotes differentiation of leukemia cells, shifting them from a proliferative state towards a more mature and less aggressive phenotype. [, , , ] This effect is thought to be mediated by the downregulation of oncogenic gene expression programs and the restoration of normal cellular differentiation pathways.

  • Inhibition of RNA polymerase II elongation: Research suggests that MI-3454, in combination with XPO1 inhibitors, may disrupt the function of the Super Elongation Complex (SEC) and hinder RNA polymerase II elongation, affecting the transcription of genes crucial for leukemia development. [, ]

Applications
  • MLL1-rearranged leukemia: MI-3454 demonstrates potent anti-leukemic activity against cell lines and patient-derived xenograft (PDX) models of MLL1-rearranged leukemia. [, ]

  • NPM1-mutated leukemia: MI-3454 also exhibits significant activity against NPM1-mutated leukemia models. [, ] This activity is attributed to the reliance of NPM1-mutated leukemia cells on the menin-MLL1 interaction for maintaining their leukemic phenotype.

  • Combination therapies: Research suggests potential synergy between MI-3454 and XPO1 inhibitors (e.g., Selinexor and Eltanexor) in treating NPM1-mutated leukemia. [, ] This combination may offer enhanced efficacy by disrupting multiple pathways crucial for leukemia cell survival and proliferation.

Properties

CAS Number

2134169-43-8

Product Name

N-[3-[[2-Cyano-4-methyl-5-[[4-[[2-(methylamino)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indol-1-yl]methyl]-1-bicyclo[1.1.1]pentanyl]formamide

IUPAC Name

N-[3-[[2-cyano-4-methyl-5-[[4-[[2-(methylamino)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indol-1-yl]methyl]-1-bicyclo[1.1.1]pentanyl]formamide

Molecular Formula

C32H35F3N8OS

Molecular Weight

636.74

InChI

InChI=1S/C32H35F3N8OS/c1-19-20(3-4-26-24(19)9-22(12-36)43(26)17-30-14-31(15-30,16-30)38-18-44)13-42-7-5-21(6-8-42)39-27-25-10-23(11-32(33,34)35)45-28(25)41-29(37-2)40-27/h3-4,9-10,18,21H,5-8,11,13-17H2,1-2H3,(H,38,44)(H2,37,39,40,41)

InChI Key

MBFYNGBMAACLAT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1C=C(N2CC34CC(C3)(C4)NC=O)C#N)CN5CCC(CC5)NC6=C7C=C(SC7=NC(=N6)NC)CC(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.